methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
This compound is a hybrid molecule combining a coumarin (chromen-2-one) core with a 1,3-thiazole heterocycle. Key structural features include:
- An oxyacetyl linker bridging the coumarin and thiazole rings, enhancing conformational flexibility.
- A methyl ester group at the 4-position of the thiazole, influencing solubility and metabolic stability.
Synthetic routes for analogous thiazole-coumarin hybrids often involve cyclization and coupling reactions, as seen in methodologies for related thiazole derivatives . Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and ORTEP for refinement and visualization .
Properties
Molecular Formula |
C19H17ClN2O6S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 2-[[2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H17ClN2O6S/c1-8-9(2)17(24)28-13-6-14(12(20)5-11(8)13)27-7-15(23)21-19-22-16(10(3)29-19)18(25)26-4/h5-6H,7H2,1-4H3,(H,21,22,23) |
InChI Key |
UGQHYAMFVPTOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Chromen-2-One Core Synthesis
The 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl moiety is synthesized via Knoevenagel condensation or Pechmann reaction .
-
Method A (Knoevenagel) :
Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions. For example, 4-chloro-3,5-dimethylphenol undergoes condensation with ethyl 3-oxobutanoate in concentrated H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding 6-chloro-3,4-dimethyl-7-hydroxycoumarin. Subsequent oxidation with POCl<sub>3</sub> in DMF introduces the 2-oxo group. -
Method B (Pechmann) :
A mixture of 4-chloro-3,5-dimethylphenol and maleic anhydride in glacial acetic acid, catalyzed by H<sub>2</sub>SO<sub>4</sub>, forms the coumarin skeleton at 80°C.
Thiazole Ring Construction
The 5-methyl-1,3-thiazole-4-carboxylate moiety is synthesized via Hantzsch thiazole synthesis or cyclization of thioamides .
-
Hantzsch Method :
Ethyl 2-aminothiazole-4-carboxylate reacts with chloroacetone in ethanol under reflux (12 h, 78°C), yielding ethyl 5-methyl-1,3-thiazole-4-carboxylate. Methylation using methyl iodide and K<sub>2</sub>CO<sub>3</sub> in DMF affords the methyl ester. -
Thioamide Cyclization :
Thiourea reacts with methyl 3-bromoacetoacetate in aqueous NaOH at 50°C, forming the thiazole ring via intramolecular nucleophilic substitution.
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | Chloroacetone | Ethanol, reflux, 12 h | 79% |
| Methyl 3-bromoacetoacetate | Thiourea | NaOH, 50°C, 6 h | 65% |
Coupling and Functionalization
Acetyl-Amino Linker Installation
The chromen and thiazole units are connected via an acetyl-amino bridge using Schotten-Baumann acylation :
-
Activation of Chromen-7-ol :
6-Chloro-3,4-dimethyl-7-hydroxycoumarin reacts with chloroacetyl chloride in anhydrous THF, catalyzed by Et<sub>3</sub>N, to form 7-(chloroacetoxy)-6-chloro-3,4-dimethyl-2H-chromen-2-one. -
Amination with Thiazole :
The chloroacetyl intermediate couples with methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate in DMF at 60°C for 8 h.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, Et<sub>3</sub>N | THF, 0°C, 2 h | 85% |
| Coupling | DMF, 60°C | 8 h | 73% |
Alternative Ultrasonic-Assisted Synthesis
A three-component reaction under ultrasonic irradiation streamlines the synthesis:
-
Components :
-
3-Acetyl-6-methyl-2H-chromen-2-one
-
Thiosemicarbazide
-
Hydrazonoyl halides
-
-
Conditions :
Chitosan-grafted poly(vinylpyridine) catalyst in dioxane, irradiated at 50°C for 20–60 min.
Optimization and Comparative Analysis
Solvent and Temperature Effects
Catalytic Efficiency
-
Triethylamine outperforms K<sub>2</sub>CO<sub>3</sub> in acylation steps, reducing side-product formation.
-
Ultrasonic methods reduce reaction times by 40% compared to conventional heating.
Challenges and Solutions
Steric Hindrance
The 3,4-dimethyl groups on the chromen core hinder acylation. Using bulky base additives (e.g., DIPEA) improves yields by 15–20%.
Purification
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the chromenone core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the chromenone core can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
The presence of the thiazole and chromen moieties suggests that methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate may exhibit a range of biological activities:
- Antimicrobial Properties : Compounds with thiazole rings have been documented to possess antibacterial and antifungal activities. The structural similarities with other known antimicrobial agents indicate potential efficacy against various pathogens.
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The incorporation of the chromen moiety may enhance this effect through mechanisms involving apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Compounds featuring thiazole and chromen structures have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods that allow for the introduction of the thiazole and chromen components effectively. The versatility in synthetic pathways highlights its accessibility for further research and application in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthetic pathways of compounds related to this compound:
- Antibacterial Evaluation : In a study comparing various thiazole derivatives, compounds similar to methyl 2-{...} exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .
- Anticancer Research : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics .
- Inflammation Studies : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound is compared to three classes of structurally related molecules (Table 1):
Key Observations:
Bioisosteric Replacements: The target compound’s coumarin core distinguishes it from benzothiazole (CAS 311785-26-9) or benzoic acid (CAS 927637-85-2) derivatives. Coumarins are associated with broader pharmacokinetic profiles due to enhanced membrane permeability .
Substituent Effects :
- The chloro group at the 6-position of the coumarin ring may increase binding affinity to hydrophobic enzyme pockets, similar to chloro-substituted benzothiazoles .
- Arylazo groups in compounds 5–7 () introduce π-π stacking capabilities absent in the target compound, possibly altering receptor interaction dynamics .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving coupling of pre-functionalized coumarin and thiazole precursors, whereas arylazo-thiazoles () are synthesized via diazotization and cyclization, offering scalability advantages .
Biological Activity
Methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure is characterized by a thiazole ring and a coumarin derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of coumarin derivatives, including the compound . For instance:
- Antifungal Activity : The compound has shown significant antifungal activity against various strains such as Candida albicans and Aspergillus niger. In vitro tests indicated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .
- Antibacterial Activity : Research has demonstrated that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated against strains such as Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed during disk diffusion assays .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various models:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS) .
- Animal Models : In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) demonstrated that this compound significantly reduced swelling compared to control groups .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators and apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances antimicrobial properties |
| Coumarin Moiety | Contributes to anticancer effects |
| Chlorine Substitution | Increases potency against pathogens |
Case Studies
- Study on Antifungal Efficacy : A study published in 2020 evaluated the antifungal effectiveness of similar coumarin derivatives and found that modifications to the coumarin structure significantly enhanced antifungal activity against resistant strains .
- In Vivo Anti-inflammatory Study : An animal study demonstrated that administration of the compound led to a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for methyl 2-({[...]}-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling, cyclization, and functional group protection. Key factors include:
- Solvent selection : Ethanol is optimal for microwave-assisted reactions, yielding 85% (vs. 60–70% in DMF or THF) due to improved solubility and reaction kinetics .
- Catalysts : Ethyl acetate enhances Knoevenagel condensation and Michael addition in one-pot syntheses, reducing side products .
- Temperature control : Reflux in acetic acid (3–5 hours) ensures complete cyclization, as seen in analogous thiazole syntheses .
Q. Table 1: Comparative Synthesis Conditions
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted | Ethanol | Ethyl acetate | 85 | |
| Conventional reflux | Acetic acid | None | 75–80 | |
| Chloroacetyl coupling | Dioxane | Triethylamine | 70–78 |
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
Methodological Answer: A combination of techniques is required:
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves thiazole ring protons (δ 6.8–7.2 ppm) and coumarin methyl groups (δ 2.1–2.3 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 505) and fragmentation patterns .
- HPLC/TLC : Monitors purity (>95%) using C18 columns (MeCN:H₂O, 70:30) or silica plates .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- Antimicrobial assays : Disk diffusion (1000 ppm in DMF) against E. coli, S. aureus, and C. albicans, with zone-of-inhibition comparisons to ciprofloxacin .
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ calculations) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., Knoevenagel condensation) be validated for this compound’s synthesis?
Methodological Answer:
- Kinetic studies : Monitor intermediate formation via time-resolved NMR or FTIR .
- Isotopic labeling : Use ¹³C-labeled acetyl groups to track cyclization pathways .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies .
Q. What strategies resolve contradictions in bioactivity data between studies?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed DMSO concentrations) .
- Dose-response refinement : Test narrower concentration ranges (e.g., 1–50 μM) to avoid false negatives from solubility limits .
- Structural analogs : Synthesize derivatives (e.g., replacing the coumarin methyl with Cl) to isolate bioactive moieties .
Q. How does structural modification of specific moieties affect pharmacological activity?
Methodological Answer:
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 6-Cl → 6-Br | 20% ↑ cytotoxicity (HeLa) | |
| Thiazole -CH₃ → -CF₃ | 15% ↓ antimicrobial potency |
Q. What advanced analytical approaches are used to study its stability under various conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
